molecular formula C10H16O2 B3113629 4-Vinylcyclohexyl formic acid methyl ester CAS No. 196399-22-1

4-Vinylcyclohexyl formic acid methyl ester

Cat. No. B3113629
Key on ui cas rn: 196399-22-1
M. Wt: 168.23 g/mol
InChI Key: SJYTWNKXWHNQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07670504B2

Procedure details

297.4 g of methoxymethyltriphenylphosphonium bromide was dispersed in 900 mL of tetrahydrofuran (THF) and 95.6 g potassium t-butoxide was added at −8° C. in 3 minutes. After stirring for 30 minutes, all of methyl 4-formylcyclohexanecarboxylate was dissolved in 270 mL of THF and the resulting solution was added dropwise at −6 to 4° C. over 50 minutes. After stirring at 0 to 4° C. for 30 minutes, 15 mL of water was added. The solvent of the reaction mixture was distilled off under reduced pressure and 500 mL of hexane was added, followed by stirring at room temperature for 30 minutes. The precipitate was filtered and the precipitate was suspended and washed again with 500 mL of hexane. After combining with the hexane filtrate, the mixture was washed in turn with a mixed solution of methanol and water (1:1), water, and saturated saline. After drying over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure to obtain 81.2 g of an oily substance. The oily substance was distilled under reduced pressure to obtain 57.3 g of methyl 4-vinylclohexanecarboxylate. A boiling point was 122 to 127° C./48 hPa. The gas chromatography analysis revealed that, the resulting substance is a mixture of a cis isomer and a trans isomer in a mixing ratio of 26:74.
Quantity
297.4 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
95.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
270 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[CH3:2]OC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[CH:30]([CH:32]1[CH2:37][CH2:36][CH:35]([C:38]([O:40][CH3:41])=[O:39])[CH2:34][CH2:33]1)=O.O>O1CCCC1>[CH:30]([CH:32]1[CH2:37][CH2:36][CH:35]([C:38]([O:40][CH3:41])=[O:39])[CH2:34][CH2:33]1)=[CH2:2] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
297.4 g
Type
reactant
Smiles
[Br-].COC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
900 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
95.6 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1CCC(CC1)C(=O)OC
Name
Quantity
270 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the resulting solution was added dropwise at −6 to 4° C. over 50 minutes
Duration
50 min
STIRRING
Type
STIRRING
Details
After stirring at 0 to 4° C. for 30 minutes
Duration
30 min
DISTILLATION
Type
DISTILLATION
Details
The solvent of the reaction mixture was distilled off under reduced pressure and 500 mL of hexane
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed again with 500 mL of hexane
WASH
Type
WASH
Details
the mixture was washed in turn with a mixed solution of methanol and water (1:1), water, and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 81.2 g of an oily substance
DISTILLATION
Type
DISTILLATION
Details
The oily substance was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 57.3 g of methyl 4-vinylclohexanecarboxylate
ADDITION
Type
ADDITION
Details
a mixture of a cis isomer

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(=C)C1CCC(CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.